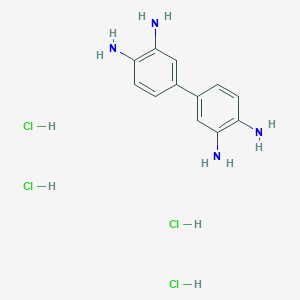

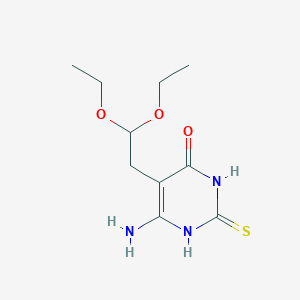

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL

Übersicht

Beschreibung

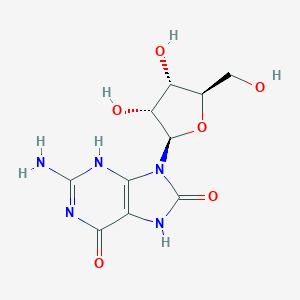

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL (6-Amino-5-DEE-2-MOP) is a synthetic compound with a wide range of applications in scientific research. It is a small molecule that has been extensively studied in the laboratory and has been found to have a variety of biochemical and physiological effects. 6-Amino-5-DEE-2-MOP has been used in a variety of laboratory experiments, ranging from drug discovery to gene therapy.

Wissenschaftliche Forschungsanwendungen

Fluorescent Sensor for Detection of Aluminum Ion

A derivative, 6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol, has been designed and characterized for the selective recognition of aluminum ion (Al3+). This sensor exhibits an "OFF-ON type" mode in the presence of Al3+ ion and demonstrates high sensitivity with a detection limit of 99 nM. It also has applications in bacterial cell imaging and logic gate operations, showcasing green and red fluorescent images with Al3+ ion, and representing INHIBIT logic gate in switching behavior (Yadav & Singh, 2018).

Nickel Ion Detection

Another research found that derivatives of 6-amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL, specifically 5-(2-hydroxybenzylideneamino)-6-amino-2-mercaptopyrimidin-4-ol and its analogs, demonstrated selective complexation with Ni(II) ions. These receptors provided a fluorescence quenching "off sensing" system with limits of detection of 33 µM and 48 µM, respectively, for two different chemosensors. They showcased changes in electrochemical reduction and oxidation potentials upon the addition of the nickel metal ion, indicating potential applications in detecting and monitoring nickel ion concentrations in various environments (Gupta, Singhal, & Singh, 2016).

Synthesis and Conversion of Novel Heterocyclic Systems

The synthesis and conversion of novel heterocyclic systems from derivatives of 6-amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL have been explored. By reacting these derivatives with various compounds, researchers have obtained new heterocyclic systems like pyrimido[5,4-e][1,3,4]thiadiazine, which could have potential applications in developing new materials and molecules with unique properties (Safonova et al., 2005).

Anticancer Applications

Research into the applications of 6-amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL derivatives has also extended into anticancer studies. For example, a derivative was encapsulated in Pluronic copolymer micelles to enhance its efficacy against cancer cell proliferation. This encapsulation significantly increased cell death in breast cancer cell lines, highlighting the potential of these compounds in cancer therapeutics (John et al., 2015).

Eigenschaften

IUPAC Name |

6-amino-5-(2,2-diethoxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O3S/c1-3-15-7(16-4-2)5-6-8(11)12-10(17)13-9(6)14/h7H,3-5H2,1-2H3,(H4,11,12,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSGXTLNGDMLRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=C(NC(=S)NC1=O)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224791 | |

| Record name | 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL | |

CAS RN |

7400-05-7 | |

| Record name | 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7400-05-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-AMINO-5-(2,2-DIETHOXYETHYL)-2-MERCAPTO-4-PYRIMIDINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVX56FS6AO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)

![(3aR,5R,6aS)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B14381.png)

![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)